1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one
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Overview
Description
1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one is an organic compound characterized by a phenyl ring substituted with a propanone group and an ether linkage to a 3,7-dimethylocta-2,6-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one typically involves the following steps:
Formation of the Ether Linkage: The reaction between 4-hydroxyacetophenone and 3,7-dimethylocta-2,6-dien-1-ol under acidic or basic conditions to form the ether bond.
Oxidation: The resulting intermediate may undergo oxidation to introduce the propanone group.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Geranyl palmitate: Similar in structure due to the presence of the geranyl group.
Nerol: Shares the 3,7-dimethylocta-2,6-dien-1-yl moiety.
Linalyl acetate: Contains a similar structural motif with a different functional group.
Uniqueness: 1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
37087-78-8 |
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Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[4-(3,7-dimethylocta-2,6-dienoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C19H26O2/c1-5-19(20)17-9-11-18(12-10-17)21-14-13-16(4)8-6-7-15(2)3/h7,9-13H,5-6,8,14H2,1-4H3 |
InChI Key |
IUTWGHHVVBJPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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